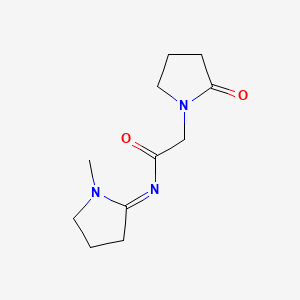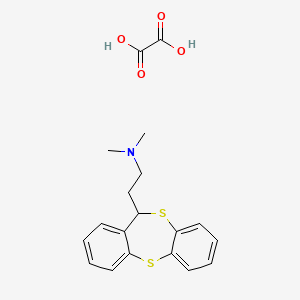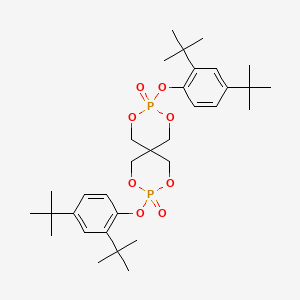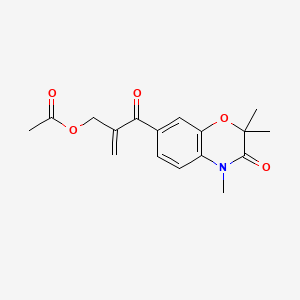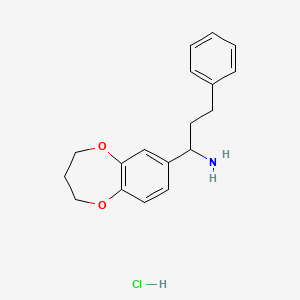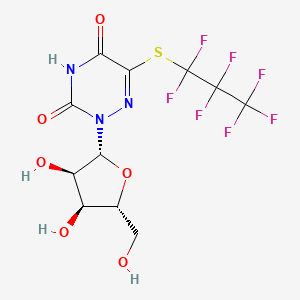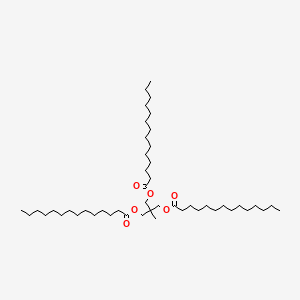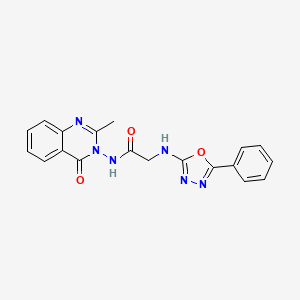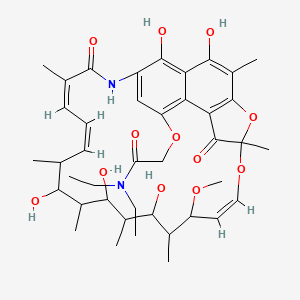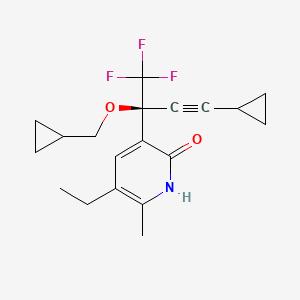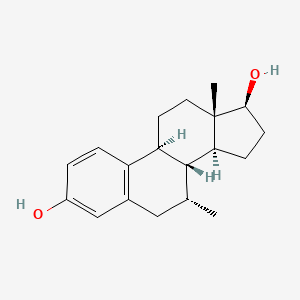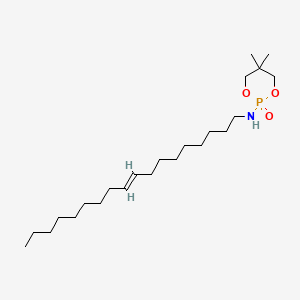
(1-((4-Methyl-1-piperazinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-((4-Methyl-1-piperazinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)acetic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring, a phenylethyl group, and an acetic acid moiety, making it a versatile molecule for different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((4-Methyl-1-piperazinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)acetic acid typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may include:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-methylpiperazine, which can be achieved through the reaction of piperazine with methylating agents under controlled conditions.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction, where the piperazine intermediate reacts with a phenylethyl halide.
Formation of the Phenoxyethoxy Intermediate: The phenylethyl-substituted piperazine is then reacted with a phenoxyethanol derivative to form the phenoxyethoxy intermediate.
Introduction of the Acetic Acid Moiety: Finally, the acetic acid group is introduced through esterification or amidation reactions, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(1-((4-Methyl-1-piperazinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
(1-((4-Methyl-1-piperazinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Pharmacology: It may serve as a lead compound for studying receptor interactions and drug-receptor binding mechanisms.
Materials Science: The compound’s unique structure makes it suitable for developing novel materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (1-((4-Methyl-1-piperazinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring and phenylethyl group may facilitate binding to these targets, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1-((4-Methyl-1-piperazinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethanol): Similar structure but lacks the acetic acid moiety.
(1-((4-Methyl-1-piperazinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)propionic acid: Similar structure with a propionic acid group instead of acetic acid.
Uniqueness
(1-((4-Methyl-1-piperazinyl)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
81717-21-7 |
|---|---|
分子式 |
C16H21N3O7S |
分子量 |
399.4 g/mol |
IUPAC 名称 |
ethyl 2-[4-[[2-(2-methylpropylamino)-2-oxoacetyl]sulfamoyl]anilino]-2-oxoacetate |
InChI |
InChI=1S/C16H21N3O7S/c1-4-26-16(23)15(22)18-11-5-7-12(8-6-11)27(24,25)19-14(21)13(20)17-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,17,20)(H,18,22)(H,19,21) |
InChI 键 |
KPAHRHZZQKAJGR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


